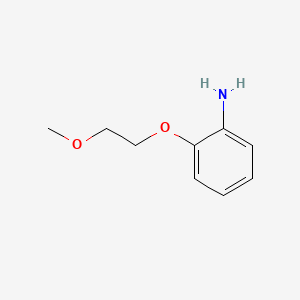

2-(2-Methoxyethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVZNGYEHJHVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993607 | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72806-66-7 | |

| Record name | 2-(2-Methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72806-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072806667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline (CAS: 72806-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both a reactive aniline moiety and a flexible methoxyethoxy side chain, makes it a valuable intermediate for the synthesis of a variety of complex molecules, including kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72806-66-7 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | COCCOC1=CC=CC=C1N | [2] |

| InChI | 1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | [1] |

| InChIKey | GGVZNGYEHJHVMK-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 44.5 Ų | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, 1-(2-methoxyethoxy)-2-nitrobenzene.

Experimental Protocol: Synthesis via Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene

This protocol is adapted from established methods for the reduction of nitroarenes.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Materials:

-

1-(2-methoxyethoxy)-2-nitrobenzene

-

Methanol (MeOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Rinse the filter pad with methanol.

-

Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Workflow for Purification of this compound

Caption: Purification workflow for this compound.

Procedure:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

Analytical and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (δ 6.7-7.2 ppm, multiplet, 4H), -OCH₂CH₂O- (δ ~3.8-4.2 ppm, multiplet, 4H), -OCH₃ (δ ~3.4 ppm, singlet, 3H), -NH₂ (broad singlet, chemical shift variable, 2H) |

| ¹³C NMR | Aromatic carbons (δ ~110-150 ppm), -OCH₂CH₂O- (δ ~68-72 ppm), -OCH₃ (δ ~59 ppm) |

| IR (Infrared) | N-H stretching (two bands, ~3350-3450 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-O ether stretching (~1050-1150 cm⁻¹) |

| MS (Mass Spec) | Molecular ion (M⁺) at m/z = 167. Key fragments may include loss of the methoxyethoxy side chain or parts thereof. |

General Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process and analyze the resulting spectra to confirm the structure.

General Protocol: Infrared (IR) Spectroscopy

-

Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol: Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Analyze the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and aspects of the structure.

Biological Activity and Signaling Pathways

Aniline and its derivatives are known to exhibit a range of biological activities and can be toxic. The methoxyethoxy substitution in this compound can modulate its pharmacokinetic and pharmacodynamic properties. While specific studies on this exact compound are limited, the broader class of aniline derivatives has been investigated for various therapeutic applications, including as kinase inhibitors.

Aniline Derivatives as Kinase Inhibitors

Aniline-based scaffolds are prevalent in many kinase inhibitors used in oncology. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The substituents on the aniline ring can be modified to enhance potency and selectivity for specific kinases. The 2-(2-methoxyethoxy) group could potentially be explored for its ability to interact with the solvent-exposed regions of the kinase active site, potentially improving solubility and other drug-like properties.

Aniline-Induced Oxidative Stress and Signaling

Exposure to aniline has been shown to induce oxidative stress, which can lead to the activation of several cellular signaling pathways. These pathways are critical in mediating the cellular response to toxic insults and are of significant interest in drug development and toxicology.

Oxidative Stress-Responsive Signaling Pathways

Caption: Aniline-induced activation of oxidative stress-responsive signaling pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate various MAPKs, including p38, JNK, and ERK. These kinases, in turn, can phosphorylate and activate transcription factors such as AP-1, leading to changes in gene expression related to inflammation, cell proliferation, and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Aniline-induced oxidative stress can also lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

Workflow for a Kinase Inhibition Assay

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethoxy)aniline is an aromatic amine of interest in medicinal chemistry and materials science. Its utility primarily lies in its role as a key building block in the synthesis of more complex molecules, including kinase inhibitors and other potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing reaction kinetics, purification strategies, formulation, and an understanding of its potential biological interactions. This technical guide provides a summary of the known properties of this compound, outlines generic experimental protocols for the determination of key physicochemical parameters for similar solid aromatic amines, and presents logical workflows for its synthesis and characterization. Due to a lack of publicly available experimental data for many of this compound's specific properties, this guide emphasizes standardized methodologies for their determination.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental molecular attributes have been established.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 72806-66-7 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Physical Form | Solid | [2] |

Quantitative Physicochemical Data

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined values for several key physicochemical properties of this compound. The following table summarizes the available information, highlighting the data gaps and providing predicted values where available.

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point (°C) | Not Available | - | The substance is known to be a solid at room temperature. |

| Boiling Point (°C) | Not Available | - | As a solid, a boiling point would be determined under vacuum to prevent decomposition. |

| Water Solubility | Not Available | - | As an aniline derivative, it is expected to have low water solubility. |

| pKa | Not Available | - | The amino group is basic; the pKa of the conjugate acid is expected to be in the range of other anilines. |

| LogP (Octanol/Water) | Not Available | 1.0 | This is a predicted value (XlogP) and indicates moderate lipophilicity. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of a solid aromatic amine like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Initial Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[6] For a pure substance, this range is typically narrow (0.5-2 °C).[4]

Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Protocol: Vacuum Distillation

-

Apparatus Setup: A small-scale vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Sample Introduction: A small quantity of this compound is placed in the round-bottom flask with a magnetic stir bar.

-

Distillation: The system is evacuated to the desired pressure. The sample is then heated gently with stirring.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination

The OECD Guideline 105 provides standardized methods for determining the solubility of substances in water.[7][8][9]

Protocol: Flask Method (for solubilities > 10⁻² g/L)

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, and the aqueous phase is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12]

-

Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/mL).

pKa Determination

The pKa of the conjugate acid of the basic amino group can be determined by potentiometric titration.

Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14]

LogP (Octanol/Water Partition Coefficient) Determination

The OECD Guideline 107 (Shake Flask Method) is a standard procedure for determining the LogP of a substance.[10][15]

Protocol: Shake Flask Method

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A solution of this compound is prepared in either pre-saturated n-octanol or pre-saturated water.

-

Partitioning: A known volume of the stock solution is mixed with the other pre-saturated solvent in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, and then the two phases are separated by centrifugation.

-

Quantification: The concentration of the analyte in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Synthesis and Characterization Workflow

This compound is typically synthesized via the reduction of the corresponding nitroaromatic compound.[17] The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Logical Workflow for Physicochemical Analysis

The determination of a key parameter like the melting point follows a structured experimental workflow to ensure accuracy and reproducibility.

Caption: Experimental workflow for melting point determination.

Conclusion

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. acdlabs.com [acdlabs.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-(2-methoxyethoxy)aniline. The molecule's inherent flexibility, primarily due to rotations around the C-O and C-C single bonds of the methoxyethoxy side chain, gives rise to a variety of possible conformations. The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the ether oxygens) suggests that intramolecular hydrogen bonding plays a crucial role in dictating the most stable conformers. This document synthesizes theoretical principles of conformational analysis with analogous data from related molecules to predict the structural properties of this compound. Detailed methodologies for the experimental and computational characterization of this molecule are also provided to guide further research.

Molecular Structure

The molecular structure of this compound consists of an aniline ring substituted at the ortho position with a 2-methoxyethoxy group. The key structural features include the aromatic phenyl ring, the primary amine group (-NH2), and the flexible diether side chain (-O-CH2-CH2-O-CH3). The presence of multiple rotatable single bonds is central to its conformational isomerism.

Key Rotatable Bonds:

-

τ1: C(aryl)-O bond

-

τ2: O-CH2 bond

-

τ3: CH2-CH2 bond

-

τ4: CH2-O bond

-

τ5: O-CH3 bond

The spatial arrangement of these rotatable bonds determines the overall three-dimensional shape of the molecule and is influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions.

Conformational Analysis

The conformational preferences of this compound are primarily governed by the interplay between steric repulsion and stabilizing intramolecular hydrogen bonds. The most significant interaction is the potential for a hydrogen bond between one of the hydrogen atoms of the amino group and one of the ether oxygen atoms in the side chain.

Intramolecular Hydrogen Bonding

The formation of an intramolecular hydrogen bond is a key factor in stabilizing specific conformations. A five- or six-membered ring-like structure can be formed through a hydrogen bond between the N-H group and either the proximal or distal ether oxygen. This type of interaction is known to significantly lower the conformational energy.

Stable Conformers

Based on the principles of conformational analysis and observations from analogous molecules like 2-alkoxyanilines and ethylene glycol derivatives, two primary low-energy conformational families can be predicted:

-

Gauche Conformer: Rotation around the O-CH2-CH2-O bond (τ3) to a gauche arrangement allows for the formation of an intramolecular hydrogen bond between the amino group and the terminal methoxy oxygen. This is often the most stable conformation in similar systems.

-

Anti Conformer: An anti arrangement around the τ3 bond results in a more extended conformation. While this minimizes steric repulsion between the oxygen atoms, it may preclude the formation of the most favorable intramolecular hydrogen bond.

The relative energies of these conformers would determine their population distribution at a given temperature. Computational studies are essential to quantify these energy differences.

Quantitative Structural Data

| Parameter | Bond/Angle | Predicted Value | Method |

| Bond Lengths (Å) | |||

| C-N | 1.40 | DFT | |

| C(aryl)-O | 1.37 | DFT | |

| C-O (ether) | 1.43 | DFT | |

| C-C | 1.53 | DFT | |

| Bond Angles (°) | |||

| C-N-H | 112 | DFT | |

| C(aryl)-O-C | 118 | DFT | |

| C-O-C (ether) | 112 | DFT | |

| Dihedral Angles (°) | |||

| τ1 | C(aryl)-C(aryl)-O-C | ~0 or ~180 | DFT |

| τ3 (gauche) | O-C-C-O | ~60 | DFT |

| τ3 (anti) | O-C-C-O | ~180 | DFT |

| Energy | |||

| ΔE (gauche vs. anti) | 1-3 kcal/mol | DFT |

DFT: Density Functional Theory

Experimental and Computational Protocols

Computational Chemistry

Objective: To determine the stable conformers, rotational energy barriers, and geometric parameters of this compound.

Methodology: Density Functional Theory (DFT)

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional is a common and effective choice for such systems.

-

Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse functions and polarization is recommended to accurately describe non-covalent interactions like hydrogen bonds.

-

Conformational Search: A systematic or stochastic conformational search should be performed by rotating the key dihedral angles (τ1-τ5) to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Each identified conformer should be fully optimized to find the nearest local minimum.

-

Frequency Calculation: Vibrational frequency calculations should be performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan should be performed by systematically varying one of the key dihedral angles (e.g., τ3) while allowing all other geometric parameters to relax.

Spectroscopic Analysis

Objective: To experimentally characterize the molecular structure and infer conformational information.

Methodology: NMR and FTIR Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. The chemical shifts and coupling constants of the methylene protons in the ethoxy chain can be particularly sensitive to the conformational state. Variable temperature NMR studies can be used to study the dynamics of conformational exchange.

-

13C NMR: The carbon NMR spectrum will identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments will aid in the complete assignment of all proton and carbon signals.

-

NOESY/ROESY: Nuclear Overhauser Effect experiments can provide through-space correlations between protons, which can be used to determine their spatial proximity and thus provide direct evidence for specific conformations, such as those stabilized by intramolecular hydrogen bonds.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or in a suitable solvent.

-

Data Acquisition: The IR spectrum should be recorded over the range of 4000-400 cm-1.

-

Analysis: The N-H stretching region (typically 3300-3500 cm-1) is of particular interest. The presence of a sharp, lower-frequency band in this region can be indicative of an intramolecularly hydrogen-bonded N-H group, in addition to the bands for the free N-H stretches. The C-O stretching vibrations (around 1050-1250 cm-1) will also be prominent.

-

Visualizations

Caption: Conformational equilibrium between the lower-energy gauche and higher-energy anti conformers.

Caption: Integrated workflow for the structural and conformational analysis.

Conclusion

The molecular structure and conformational landscape of this compound are dictated by a delicate balance of steric and electronic factors, with intramolecular hydrogen bonding playing a pivotal role in stabilizing specific conformers. While direct experimental data is limited, a combination of theoretical modeling and spectroscopic analysis of analogous compounds provides a strong basis for predicting its behavior. The methodologies outlined in this guide offer a robust framework for researchers to further elucidate the precise structural and conformational properties of this molecule, which is of significant interest in the fields of medicinal chemistry and materials science.

Spectral Analysis of 2-(2-Methoxyethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Methoxyethoxy)aniline, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and expected spectral characteristics based on analogous structures. The information is intended to serve as a valuable resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound (Molecular Formula: C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol )[1][2].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below[3]. The molecular ion peak [M]⁺ is expected at approximately m/z 167.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M]⁺ | 167.09409 |

| [M-H]⁻ | 166.08736 |

| [M+NH₄]⁺ | 185.12846 |

| [M+K]⁺ | 206.05780 |

| [M+H-H₂O]⁺ | 150.09190 |

| Data sourced from predicted values. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For this compound, the following chemical shifts are estimated based on the analysis of similar aromatic amines and alkoxy-substituted benzenes. The aromatic protons are expected to appear in the downfield region (6.5-8.0 ppm), while the aliphatic protons of the methoxyethoxy group will be in the upfield region.

| Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (4H) | 6.7 - 7.2 | Multiplet | 4H |

| -NH₂ (2H) | 3.5 - 4.5 (broad) | Singlet | 2H |

| -O-CH₂-CH₂-O- (4H) | 3.7 - 4.2 | Multiplet | 4H |

| -OCH₃ (3H) | 3.3 - 3.5 | Singlet | 3H |

| Note: These are estimated values and may vary based on the solvent and experimental conditions. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 110-160 ppm range.

| Assignment | Estimated Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H (4C) | 115 - 130 |

| -O-CH₂-CH₂-O- (2C) | 68 - 72 |

| -OCH₃ | 58 - 62 |

| Note: These are estimated values and may vary based on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the following absorption bands are expected.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| Note: The presence of two bands in the N-H stretch region would indicate a primary amine.[4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid this compound sample with dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or after separation by liquid chromatography.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become ionized.

-

The ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility of 2-(2-Methoxyethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected solubility of 2-(2-Methoxyethoxy)aniline and the methodologies for its determination. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the general principles of solubility for structurally similar compounds, such as aniline and its derivatives.

Introduction

This compound is an aniline derivative characterized by the presence of a methoxyethoxy group at the ortho position of the benzene ring. This substitution influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications in research and development, including chemical synthesis, purification, formulation, and analytical method development. This guide provides a qualitative assessment of its expected solubility, detailed experimental protocols for quantitative determination, and a workflow for solubility analysis.

Predicted Solubility Profile

Based on its molecular structure, which combines a polar amine group and a moderately polar ether linkage with an aromatic ring, this compound is anticipated to exhibit a range of solubilities in different organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall organic character suggests good solubility in many common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The amine and ether groups can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The polarity of these solvents can effectively solvate the polar functional groups of the aniline derivative. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including anilines. |

| Ester Solvents | Ethyl Acetate | Moderate | Offers a balance of polarity and non-polar character suitable for dissolving the compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The aromatic ring of the aniline will interact favorably with these solvents, but the polar groups may limit solubility. |

| Non-polar Solvents | Hexane, Heptane | Low | The significant difference in polarity between the compound and these solvents will likely result in poor solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various solvents at a controlled temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vials for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the weight of the filtered solution.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

Solubility can be expressed as g/100 mL or g/100 g of solvent.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve (absorbance or peak area vs. concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass percent (w/w %).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and analysis of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethoxy)aniline is a unique aromatic amine that holds significant promise as a versatile building block in both medicinal chemistry and materials science. Its distinct molecular structure, featuring a reactive aniline core appended with a flexible and polar 2-methoxyethoxy side chain, offers a compelling combination of properties for the synthesis of novel compounds with tailored functionalities. In the realm of drug discovery, this scaffold is a promising starting point for the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. The methoxyethoxy group can enhance solubility and modulate pharmacokinetic properties, crucial for the development of effective drug candidates. In materials science, this compound serves as a valuable monomer for the creation of functional polymers, such as soluble conducting polyanilines, with potential applications in electronics and sensor technology. This technical guide provides an in-depth exploration of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to empower researchers in their scientific endeavors.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Aniline derivatives are a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. The this compound scaffold is particularly promising for the design of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators of cancer progression.

Quantitative Data: Inhibitory Activities of Anilino-Based Kinase Inhibitors

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the data from structurally related anilino-quinazoline and anilino-pyrimidine derivatives highlight the potential of this chemical class. These compounds demonstrate potent inhibition of EGFR and VEGFR-2, suggesting that derivatives of this compound could exhibit similar or enhanced activities.

| Target Kinase | Compound Class | Representative IC50 Values (nM) | Reference Cell Lines |

| EGFR | 4-Anilinoquinazoline Derivatives | 0.12 - 1,590 | A549, HT-29 |

| VEGFR-2 | 4-Anilinoquinazoline Derivatives | 64.8 - 240 | - |

| Mer/c-Met | 2-Substituted Aniline Pyrimidine Derivatives | 18.5 (Mer), 33.6 (c-Met) | HepG2, MDA-MB-231, HCT116 |

This table presents illustrative data from related aniline derivatives to demonstrate the potential of the this compound scaffold.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers. Anilino-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

References

An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline: Discovery and History

Notice: Due to the limited availability of public information, a comprehensive historical account and detailed experimental data for 2-(2-Methoxyethoxy)aniline (CAS No. 72806-66-7) could not be compiled. The following guide presents the available information on its synthesis and properties.

Introduction

This compound is an aromatic amine derivative of aniline. Its molecular structure consists of an aniline core substituted with a 2-methoxyethoxy group at the ortho position. This modification influences its chemical properties, such as solubility and reactivity, making it a potential intermediate in various chemical syntheses.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72806-66-7 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | |

| Physical Form | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical transformations, primarily involving the reduction of a corresponding nitroaromatic precursor. A key synthetic route is the reduction of β-methoxy-2-nitrophenetole.[2]

General Synthesis Workflow

The synthesis generally proceeds by first establishing the ether linkage on a phenolic starting material, followed by the reduction of a nitro group to the desired aniline.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of β-methoxy-2-nitrophenetole

The following protocol is based on a reported synthesis of this compound.[2]

Materials:

-

β-methoxy-2-nitrophenetole (CAS No. 62819-95-8)

-

Methanol (MeOH)

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard hydrogenation reaction vessel

Procedure:

-

In a suitable hydrogenation reactor, a solution of β-methoxy-2-nitrophenetole in methanol is prepared.

-

A catalytic amount of palladium on activated charcoal is added to the solution.

-

The reaction vessel is sealed and purged with an inert gas to remove any oxygen.

-

The atmosphere is then replaced with hydrogen gas, and the pressure is maintained at approximately 1672 Torr.

-

The reaction mixture is stirred vigorously at room temperature for 18 hours.

-

Upon completion of the reaction (which can be monitored by techniques such as Thin Layer Chromatography or Gas Chromatography), the reaction mixture is filtered to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Note: This protocol is a representation of a published method and should be adapted and optimized for specific laboratory conditions and safety protocols.

History and Discovery

Detailed information regarding the initial discovery, including the date and the individuals or research group responsible for the first synthesis of this compound, is not available in the public domain based on the conducted research. Its appearance in chemical supplier catalogs and a 2003 publication suggests its synthesis and use are relatively modern.[2]

Applications

The specific industrial or research applications of this compound are not well-documented in publicly accessible literature. Generally, aniline derivatives are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[3][4] The presence of the methoxyethoxy group in this particular aniline could impart specific solubility or binding properties, making it a candidate for use in the development of specialized chemicals.

Conclusion

This compound is a substituted aniline for which a reliable synthetic method has been established. While its physicochemical properties are not extensively characterized in the literature, and its historical context remains unclear, its structure suggests potential as an intermediate in organic synthesis. Further research would be necessary to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)aniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Methoxyethoxy)aniline is a crucial chemical intermediate extensively utilized in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features, combining an aniline moiety with a flexible methoxyethoxy side chain, make it a valuable building block for creating compounds with desired physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72806-66-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 167.21 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Boiling Point | 259.8±30.0 °C (Predicted) | [2] |

| Density | 1.162±0.06 g/cm³ (Predicted) | [2] |

| InChI | 1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | [2] |

| SMILES | COCCOC1=CC=CC=C1N | [2] |

Synthesis of this compound

The most common and high-yielding synthetic route to this compound involves the reduction of its corresponding nitro precursor, 1-(2-methoxyethoxy)-2-nitrobenzene.

Experimental Protocol: Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene

This protocol is based on a reported synthesis with a high yield.[4]

Materials:

-

1-(2-methoxyethoxy)-2-nitrobenzene (beta-methoxy-2-nitrophenetole)

-

Methanol

-

Palladium on activated charcoal (10% Pd/C)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene in methanol.

-

Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to 1672.11 Torr.

-

Stir the reaction mixture vigorously at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

Yield: 95%[4]

Synthesis Workflow Diagram:

Caption: Synthesis of this compound via catalytic hydrogenation.

Spectroscopic Data

Mass Spectrometry (Predicted): [5]

| Adduct | m/z |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M-H]⁻ | 166.08736 |

| [M+NH₄]⁺ | 185.12846 |

| [M+K]⁺ | 206.05780 |

Expected Spectroscopic Features (Based on Analogous Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethoxy group, and the methyl protons of the methoxy group. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the oxygen atoms would appear as triplets around δ 3.5-4.2 ppm, and the methoxy protons would be a singlet around δ 3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the amino group appearing at a characteristic downfield shift. The aliphatic carbons of the methoxyethoxy group would resonate in the upfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages (around 1050-1250 cm⁻¹), and C=C stretching of the aromatic ring.

Role as a Chemical Intermediate in Drug Development

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The aniline nitrogen provides a nucleophilic site for reaction with electrophilic scaffolds, such as chlorinated quinazolines, to form the core structures of many targeted therapeutics.

Application in the Synthesis of EGFR Inhibitors

Aniline derivatives are fundamental components of many Epidermal Growth Factor Receptor (EGFR) inhibitors. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the searched literature, the closely related compound, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, is a key intermediate in the synthesis of Erlotinib , a potent EGFR inhibitor.[6] This highlights the importance of the methoxyethoxy-substituted aniline moiety in this class of drugs.

The general synthetic strategy involves the nucleophilic aromatic substitution of a halogenated quinazoline with the aniline derivative.

General Experimental Protocol: Coupling of an Aniline with a Chlorinated Quinazoline

This protocol outlines a general procedure for the coupling reaction that is central to the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

4-Chloro-6,7-disubstituted-quinazoline

-

Isopropanol or other suitable solvent

-

Acid or base catalyst (if required)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask, dissolve the 4-chloro-6,7-disubstituted-quinazoline in isopropanol under an inert atmosphere.

-

Add this compound to the solution. The molar ratio may vary depending on the specific reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the product may be isolated by extraction following solvent removal.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired N-(2-(2-methoxyethoxy)phenyl)-quinazolinyl-4-amine derivative.

Logical Relationship in Kinase Inhibitor Synthesis:

Caption: Role of this compound in kinase inhibitor synthesis.

Signaling Pathway Implication: EGFR Inhibition

Drugs synthesized using aniline derivatives, such as the EGFR inhibitor Erlotinib, target key signaling pathways involved in cancer cell proliferation and survival. The EGFR signaling pathway is a critical target in oncology.

EGFR Signaling Pathway and Inhibition:

Caption: Simplified EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.

Safety and Handling

This compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies like kinase inhibitors. Its synthesis is well-established, and its reactivity allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. Further exploration of its use in the synthesis of novel therapeutic agents is a promising area for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluoro-6-(2-methoxyethoxy)aniline CAS#: 131055-86-2 [m.chemicalbook.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

Theoretical Studies on 2-(2-Methoxyethoxy)aniline: A Methodological Overview

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the theoretical studies of 2-(2-Methoxyethoxy)aniline will find a notable absence of dedicated computational research on this specific molecule in publicly available scientific literature. Despite extensive searches for theoretical analyses, including quantum chemical calculations, molecular modeling, and spectroscopic predictions for this compound, no specific studies were identified.

This lack of dedicated research means that quantitative data from theoretical explorations, such as optimized geometrical parameters, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies), are not available. Consequently, it is not possible to provide a summary of findings or detailed experimental protocols as requested.

However, for researchers interested in initiating such a study, this whitepaper outlines a standard methodological workflow based on common practices in computational chemistry for analyzing aniline derivatives. This guide can serve as a foundational blueprint for a theoretical investigation of this compound.

Proposed Theoretical Investigation Workflow

A typical theoretical study of an organic molecule like this compound would involve a multi-step computational workflow. The primary goal is to calculate the molecule's structural, vibrational, and electronic properties. Density Functional Theory (DFT) is a common and effective method for such investigations.

Molecular Structure Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Methodology: The initial structure of this compound can be built using standard molecular modeling software. This structure is then optimized using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Methodology: Using the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The results provide the frequencies of the fundamental vibrational modes, their IR intensities, and Raman activities. These theoretical spectra can then be compared with experimental FT-IR and FT-Raman data for validation.

Electronic Properties Analysis

The electronic properties of the molecule provide insights into its reactivity and chemical behavior. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Methodology: The HOMO and LUMO energies are obtained from the output of the DFT calculation. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Other electronic properties, such as the dipole moment and molecular electrostatic potential (MEP), can also be calculated to understand the charge distribution and reactive sites.

Data Presentation

Were such a study to be conducted, the quantitative data would be organized into tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

This table would list the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C1-C2 | Value |

| C-N | Value | |

| C-O | Value | |

| Bond Angle | C1-C2-C3 | Value |

| H-N-H | Value | |

| Dihedral Angle | C1-C2-N-H | Value |

Table 2: Theoretical Vibrational Frequencies

This table would present the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and the assignment of the vibrational mode.

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| Value | Value | Value | N-H stretch |

| Value | Value | Value | C-H stretch |

| Value | Value | Value | C-O-C stretch |

Table 3: Calculated Electronic Properties

This table would summarize the key electronic properties of the molecule.

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Visualizations

Visualizations are crucial for understanding the relationships between different stages of a theoretical study and for interpreting the results. Below are examples of diagrams that would be generated in a theoretical study of this compound.

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Methoxyethoxy)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is an aromatic amine that holds potential as a versatile building block in organic synthesis. Its structure, featuring a nucleophilic amino group and an ortho-positioned methoxyethoxy substituent, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The methoxyethoxy group can influence the electronic properties and solubility of the target molecules, making it a useful moiety in the design of novel compounds for pharmaceutical and materials science applications. These application notes provide detailed protocols and data for the use of this compound in the synthesis of substituted quinolines, a key scaffold in numerous bioactive compounds.

Application Note 1: Synthesis of Substituted Quinolines via the Combes Reaction

The Combes quinoline synthesis is a classic and reliable acid-catalyzed reaction that involves the condensation of an aniline with a β-diketone to form a substituted quinoline. This method is particularly useful for the preparation of 2,4-disubstituted quinolines. This compound can be effectively employed in the Combes reaction to synthesize 8-(2-methoxyethoxy)quinolines. The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final quinoline product. The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.

Representative Reaction Scheme:

The reaction of this compound with acetylacetone (a β-diketone) in the presence of an acid catalyst yields 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Data Presentation

The following tables summarize the key reactants and typical reaction parameters for the Combes synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Table 1: Reactant Specifications

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| This compound | C₉H₁₃NO₂ | 167.21 | 10 | 1.67 g |

| Acetylacetone | C₅H₈O₂ | 100.12 | 12 | 1.20 g (1.22 mL) |

| Polyphosphoric Acid | (HPO₃)n | - | - | ~10 g |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Temperature | 120-130 °C |

| Reaction Time | 2-4 hours |

| Catalyst | Polyphosphoric Acid (PPA) |

| Work-up | Neutralization with base, extraction |

| Purification | Column Chromatography |

Experimental Protocols

Protocol 1: Synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline via Combes Reaction

This protocol describes a representative procedure for the synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Polyphosphoric acid (PPA)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (~10 g).

-

Addition of Reactants: To the stirred polyphosphoric acid, slowly add this compound (1.67 g, 10 mmol). Stir the mixture until the aniline is fully dissolved.

-

Addition of β-Diketone: Slowly add acetylacetone (1.22 mL, 12 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~50 g).

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Visualizations

Diagram 1: Reaction Pathway for the Combes Synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline

Caption: Combes reaction pathway.

Diagram 2: Experimental Workflow for Quinoline Synthesis

Caption: Quinoline synthesis workflow.

Application Notes and Protocols: 2-(2-Methoxyethoxy)aniline and Its Analogs as Versatile Building Blocks in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of essential medicines.[1][2] The substituted aniline, 2-(2-Methoxyethoxy)aniline, and its structural analogs, particularly 2-(2-methoxyphenoxy)ethanamine, are key building blocks in the synthesis of significant pharmaceutical agents. Their unique electronic and structural properties allow for versatile chemical modifications, making them indispensable for creating compounds with specific therapeutic actions.[1]

This document provides detailed application notes and experimental protocols for the use of these building blocks in the synthesis of prominent drugs such as the beta-blocker Carvedilol and the anti-anginal agent Ranolazine. It also touches upon their role in developing novel kinase inhibitors.

Physicochemical and Safety Data for this compound:

| Property | Value | Reference |

| CAS Number | 72806-66-7 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | |

| Form | Solid | |

| Hazard Class | Acute Toxicity 4 (Oral), Eye Irritation 2 | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Application 1: Synthesis of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure.[4][5] The synthesis of Carvedilol commonly involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the structural analog 2-(2-methoxyphenoxy)ethanamine .[6] A primary challenge in this synthesis is the formation of a "bis impurity," which can be minimized by using protective group strategies.[4][6]

Quantitative Data: Carvedilol Synthesis

| Step / Method | Reactants | Key Conditions | Yield | Reference |

| Protected Synthesis | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate, 2-(2-methoxyphenoxy)ethanamine | Toluene, K₂CO₃, 80°C | 48% | [6] |

| N-Tosyl Protection | 4-(oxiran-2-yl methoxy)-9H-carbazole, 2-(2-methoxyphenoxy)-N-tosylethanamine | - | - | [4] |

| Final Deprotection | Silyl-protected Carvedilol | TBAF, THF | 82% | [6] |

| Impurity Formation | Innovator process without protective groups | - | 10-15% (after isolation) | [6] |

Experimental Workflow: Synthesis of Carvedilol

Caption: Workflow for a protected synthesis of Carvedilol.

Protocol: Synthesis of O-Acetylated Carvedilol Intermediate

This protocol is adapted from a method designed to minimize bis-impurity formation.[6]

-

Reaction Setup: To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate (10.0g, 0.03 mole) in Toluene (20.0 ml), add potassium carbonate (8.7 g, 0.06 mole) and 2-(2-methoxyphenoxy)ethanamine (5.7 g, 0.034 mole).

-

Reaction Execution: Stir the mixture for 15 minutes at room temperature. Slowly raise the temperature to 80°C and maintain until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mass to 30°C. Filter the solids and wash with toluene. Distill the solvent from the filtrate under reduced pressure at a temperature below 60°C to obtain a residue.

-

Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer with anhydrous sodium sulphate. Distill the organic layer under reduced pressure to yield the crude product.

-

Column Chromatography: Purify the obtained residue using column chromatography to yield 1-(2-(2-methoxyphenoxy)ethylamino)-3-(9H-carbazol-4-yloxy)propan-2-yl acetate.

Mechanism of Action: Carvedilol

Caption: Carvedilol's dual antagonism of α1 and β-adrenergic receptors.

Application 2: Synthesis of Ranolazine

Ranolazine is a medication used for the treatment of chronic angina.[7] Its synthesis can be achieved through multiple routes, often starting from 2,6-dimethylaniline and a piperazine derivative, which is then reacted with an epoxide derived from o-methoxyphenol (guaiacol).[8][9]

Quantitative Data: Ranolazine Synthesis

| Step / Method | Reactants | Key Conditions | Yield | Reference |

| Amide Formation | 2,6-dimethylaniline, Chloroacetyl chloride | Triethylamine, 0°C, 4h | 82% | [10] |

| Epoxide Formation | o-methoxyphenol, Epichlorohydrin | Dioxane, water, NaOH, reflux, 2h | 80% | [8] |

| Final Condensation | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, Epoxide intermediate | Isopropanol, reflux, 3h | 73% (as dihydrochloride salt) | [10] |

| Alternative Final Step | N-(2,6-dimethylphenyl)-1-piperazineacetamide, 1-bromo-3-(2-methoxyphenoxy)-2-propanol | Na₂CO₃, Methanol/Toluene, reflux, 4h | 66% | [11] |

Experimental Workflow: Synthesis of Ranolazine

Caption: General synthetic workflow for Ranolazine.

Protocol: Synthesis of Ranolazine Intermediate I - 3-(2-methoxyphenoxy)-1,2-propylene oxide

This protocol is adapted from a patented synthesis method.[8]

-

Reaction Setup: In a 2L three-necked reaction flask, add 150g of o-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.

-

Addition of Reagent: Under stirring at room temperature, add 252ml of epichlorohydrin.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: Cool the mixture to room temperature and add ethyl acetate. Filter the mixture, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure. Collect the fraction at 121-124°C / 2KPa to obtain the product.

Mechanism of Action: Ranolazine

Caption: Ranolazine's inhibition of the late sodium current.

Application 3: Building Blocks for Novel Kinase Inhibitors

Substituted anilines are crucial pharmacophores in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The aniline moiety often serves as a key hinge-binding element. Derivatives of this compound can be incorporated into scaffolds like quinazolines to develop potent and selective inhibitors.

Quantitative Data: EGFR Inhibitors